REPA1 protein is encoded by the REPA1 gene located on human chromosome 19. It is expressed in various tissues, with significant levels found in the brain, heart, and liver. The protein's expression can be influenced by various factors, including cytokines and growth factors, which modulate its activity during stress responses.
REPA1 belongs to a class of proteins known as kinases, specifically those that are activated by receptor signaling pathways. It functions as a serine/threonine kinase, which phosphorylates specific substrates to mediate downstream signaling pathways.
The synthesis of REPA1 protein can be achieved through several methodologies, including:
The use of coupled transcription/translation systems simplifies the process by combining all necessary components into a single reaction mix. This approach enhances yield and fidelity, crucial for producing active REPA1 protein.
The REPA1 protein exhibits a complex tertiary structure characterized by several functional domains that facilitate its interaction with other proteins and substrates. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have elucidated key features of its conformation.
The molecular weight of REPA1 is approximately 50 kDa, with specific structural motifs that include kinase domains essential for its enzymatic activity. The protein's structure allows it to bind to ATP and substrate proteins effectively.
REPA1 protein participates in several biochemical reactions primarily involving phosphorylation. It catalyzes the transfer of phosphate groups from ATP to serine or threonine residues on target proteins.
The reaction mechanism typically involves:
This phosphorylation event can activate or deactivate various signaling pathways, influencing cellular responses.
REPA1 exerts its effects through a series of phosphorylation events that modulate downstream signaling cascades. Upon activation by specific receptors or stress signals, REPA1 phosphorylates target proteins involved in apoptosis and inflammatory responses.
Research indicates that REPA1 can influence pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression profiles associated with cell survival and proliferation.
Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure composition.
REPA1 protein has several applications in scientific research:
RepA1-encoding replicons feature conserved genetic architectures essential for plasmid replication and copy number control. These replicons typically contain:
Table 1: Core Genetic Elements in RepA1-Dependent Replicons
Element | Function | Location Relative to repA1 | Conservation |
---|---|---|---|
oriV | DNA unwinding, initiator binding | Downstream or adjacent | High (e.g., 97% R100 identity in pTUC100) [10] |
inc/copA RNA | Antisense repressor of repA1 translation | Overlaps repA1 leader | IncFII, RepFIC families [8] |
repA2 | Transcriptional repressor | Upstream or divergent | IncFII plasmids (e.g., NR1, R100) [3] |
G-site | Primer formation for leading-strand synthesis | Near oriV | RepFIC, IncFII [1] [10] |
A defining feature is the dual-role transcript in RepFIC plasmids, where the RepA1 mRNA is processed to serve as a replication primer, linking transcription directly to initiation [1] [2]. In IncFII plasmids like NR1, the repA1-repA2 intergenic region harbors convergent promoters and operator sites, enabling autorepression [3] [9].
RepA1 is a multifunctional DNA-binding protein with distinct biochemical features:
Table 2: Biophysical Properties of RepA1 Across Systems
Property | RepFIC (EntP307) | IncFII (NR1/R100) | Buchnera Plasmids |
---|---|---|---|
Molecular Mass | 40 kDa (crystallography) [5] | 38–40 kDa (SDS-PAGE) [3] | 38–42 kDa (predicted) [7] |
Isoelectric Point | Predicted pI ~9.1 | Predicted pI ~8.9 | pI ~9.0–9.5 [7] |
Oligomeric State | Dimer ↔ tetramer equilibrium [6] | Dimer for repression, monomer for initiation [9] | Dimer stabilized [7] |
DNA Affinity | Binds 200-bp oriV region [6] | Iteron-specific (Kd = 10⁻⁸ M) [9] | AT-rich oriV preference [7] |
repA1 expression is governed by multilayer regulatory mechanisms:
Table 3: Regulatory Mechanisms of repA1 Expression
Regulatory Mechanism | Key Players | Effect on RepA1 | System Studied |
---|---|---|---|
RepA2 repression | repA2 gene, operator sites | 20–50x transcription reduction [3] | IncFII (NR1) |
Antisense RNA | inc/copA RNA, CopT target | 100x translational inhibition [8] | IncFII (NR1, R100) |
Translational coupling | repA1-leader peptide | Essential for repA1 initiation [8] | IncFII (NR1) |
Transcript processing | RNase H, G-site | mRNA depletion via primer formation [1] | RepFIC (EntP307) |
RepA1 functional divergence reflects plasmid adaptation to host environments:
Table 4: Functional and Structural Comparison of RepA1 Proteins
Feature | IncFII (R100/NR1) | RepFIC (EntP307) | Buchnera Plasmids |
---|---|---|---|
Copy Number | 1–5/cell [9] | 4–8/cell [1] | 1–3/cell [7] |
Initiation Role | cis-binding at iterons [9] | cis initiation + trans inhibition [6] | cis binding only [7] |
Key Regulators | RepA2, incRNA [3] | Transcript processing [1] | None (minimal replicon) [7] |
DNA Binding | Site-specific iteron binding | 200-bp footprint, DNA bending [6] | AT-rich oriV recognition [7] |
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